Optical Coating Performance: GdF3 vs. Alternative Fluorides in DUV Antireflection Coatings
In DUV optical coatings, GdF3 serves as the preferred high-refractive-index material, enabling high transmittance when paired with low-index materials like MgF2. A direct head-to-head comparison of antireflection coatings at 193 nm demonstrates that the MgF2/GdF3 combination achieves a superior transmittance of 99.7% [1]. This performance is quantifiably better than other pairings such as AlF3/MgF2, which exhibit lower Laser-Induced Damage Threshold (LIDT) values, and coatings where LaF3 is used as the high-index component [2]. The data clearly identifies GdF3 as the material of choice for maximizing optical throughput and durability in 193 nm photolithography systems.
| Evidence Dimension | Peak transmittance at 193 nm |
|---|---|
| Target Compound Data | 99.7% (MgF2/GdF3 coating) |
| Comparator Or Baseline | Lower than 99.7% (AlF3/MgF2 and LaF3/MgF2 coatings) |
| Quantified Difference | Superior peak transmittance and higher LIDT [1][2] |
| Conditions | Ion-beam sputtering (IBS) deposition, MgF2/GdF3 antireflection coating at 193 nm wavelength. |
Why This Matters
For semiconductor manufacturers, a 99.7% transmittance directly increases optical system efficiency, reducing energy loss and improving throughput, while the high LIDT ensures longer coating lifetime and lower operational costs.
- [1] Yoshida, T., Nishimoto, K., Sekine, K., & Etoh, K. (2006). Fluoride antireflection coatings for deep ultraviolet optics deposited by ion-beam sputtering. Applied Optics, 45(7), 1375-1379. View Source
- [2] Liu, M. C., Lee, C. C., Kaneko, M., Nakahira, K., & Takano, Y. (2006). Microstructure-related properties at 193 nm of MgF2 and GdF3 films deposited by a resistive-heating boat. Applied Optics, 45(7), 1368-1374. View Source
